molecular formula C8H7NO2 B14437160 3-Methyl-2-oxo-1,2lambda~5~-benzoxazole CAS No. 75632-99-4

3-Methyl-2-oxo-1,2lambda~5~-benzoxazole

Cat. No.: B14437160
CAS No.: 75632-99-4
M. Wt: 149.15 g/mol
InChI Key: KLBLYOISTLKEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-oxo-1,2lambda~5~-benzoxazole is an organic compound belonging to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxo-1,2lambda~5~-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride, followed by cyclization to form the benzoxazole ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of the compound in larger quantities, with better control over reaction conditions and product purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxo-1,2lambda~5~-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazoles.

Scientific Research Applications

3-Methyl-2-oxo-1,2lambda~5~-benzoxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-1,2lambda~5~-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-oxovaleric acid: A related compound with similar structural features but different functional groups.

    2-Oxo-3-methylbutanoic acid: Another structurally related compound with distinct chemical properties.

Uniqueness

3-Methyl-2-oxo-1,2lambda~5~-benzoxazole is unique due to its benzoxazole ring structure, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

75632-99-4

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

3-methyl-2-oxido-1,2-benzoxazol-2-ium

InChI

InChI=1S/C8H7NO2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H3

InChI Key

KLBLYOISTLKEOY-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](OC2=CC=CC=C12)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.